molecular formula C9H15Cl4NO2 B1442842 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride CAS No. 1219979-87-9

2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride

Cat. No. B1442842
M. Wt: 311 g/mol
InChI Key: PPKYBSADSLRMHO-UHFFFAOYSA-N
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Description

2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride, also known as PEA-TCA, is a synthetic compound commonly used in scientific research. It is a member of the piperidine family of compounds and is widely used in laboratory experiments due to its relative stability and low cost. PEA-TCA is a versatile compound with a wide range of applications, including synthesis, biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, related to 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activities. The introduction of alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhanced the anti-AChE activity. Among the synthesized compounds, one with a benzylsulfonyl benzoyl-N-methylaminoethyl piperidine hydrochloride structure showed remarkably high potency as an inhibitor of acetylcholinesterase, suggesting potential applications in antidementia therapy (Sugimoto et al., 1990).

Thermogenic Effect

The compound (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride, chemically unrelated to amphetamines, demonstrated a thermogenic effect in rats by increasing resting oxygen consumption and energy expenditure, indicating potential applications in metabolic research and obesity treatment (Massicot et al., 1985).

Selective Estrogen Receptor Modulator (SERM)

Research on raloxifene derivatives, including compounds with a piperidinyl ethoxy phenyl group, has shown that these compounds act as selective estrogen receptor modulators (SERMs). They display estrogen agonist-like actions on bone tissues and serum lipids while possessing potent estrogen antagonist properties in the breast and uterus, suggesting their use in treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Analgesic Properties

Some piperazine derivatives, including those structurally related to 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride, have been synthesized and screened for analgesic and anti-inflammatory properties, indicating potential applications in pain management (Manoury et al., 1979).

properties

IUPAC Name

2-piperidin-4-ylethyl 2,2,2-trichloroacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Cl3NO2.ClH/c10-9(11,12)8(14)15-6-3-7-1-4-13-5-2-7;/h7,13H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKYBSADSLRMHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOC(=O)C(Cl)(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride

CAS RN

1219979-87-9
Record name Acetic acid, 2,2,2-trichloro-, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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